molecular formula C14H10Cl2N2O2 B11023166 N,N'-bis(3-chlorophenyl)oxamide

N,N'-bis(3-chlorophenyl)oxamide

Cat. No.: B11023166
M. Wt: 309.1 g/mol
InChI Key: RXMZIAGDFXNOPQ-UHFFFAOYSA-N
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Description

N,N’-bis(3-chlorophenyl)ethanediamide: is an organic compound with the molecular formula C14H10Cl2N2O2 It is characterized by the presence of two 3-chlorophenyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-chlorophenyl)ethanediamide typically involves the reaction of 3-chloroaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-chloroaniline reacts with oxalyl chloride in the presence of a base such as pyridine to form 3-chlorobenzoyl chloride.

    Step 2: The 3-chlorobenzoyl chloride is then reacted with ethylenediamine to form N,N’-bis(3-chlorophenyl)ethanediamide.

Industrial Production Methods: Industrial production of N,N’-bis(3-chlorophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-chlorophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry: N,N’-bis(3-chlorophenyl)ethanediamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a potential candidate for the treatment of diseases such as cancer and bacterial infections.

Industry: In the industrial sector, N,N’-bis(3-chlorophenyl)ethanediamide is used in the production of polymers and resins. Its unique chemical properties make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of N,N’-bis(3-chlorophenyl)ethanediamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This inhibition can lead to the disruption of metabolic pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

  • N,N’-bis(3-bromophenyl)ethanediamide
  • N,N’-bis(3-fluorophenyl)ethanediamide
  • N,N’-bis(3-methylphenyl)ethanediamide

Comparison: N,N’-bis(3-chlorophenyl)ethanediamide is unique due to the presence of chlorine atoms on the phenyl rings. This substitution affects the compound’s reactivity and its interaction with biological targets. Compared to its bromine, fluorine, and methyl-substituted analogs, the chlorine-substituted compound exhibits different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C14H10Cl2N2O2

Molecular Weight

309.1 g/mol

IUPAC Name

N,N'-bis(3-chlorophenyl)oxamide

InChI

InChI=1S/C14H10Cl2N2O2/c15-9-3-1-5-11(7-9)17-13(19)14(20)18-12-6-2-4-10(16)8-12/h1-8H,(H,17,19)(H,18,20)

InChI Key

RXMZIAGDFXNOPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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